

Application Note: 1-Amino-3-(3-bromophenyl)propan-2-ol HCl

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Compound of Interest

Compound Name: 1-Amino-3-(3-bromophenyl)propan-2-ol hydrochloride

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A Divergent "Warhead-Handle" Scaffold for CNS and Protease Inhibitor Discovery[1]

Executive Summary

1-amino-3-(3-bromophenyl)propan-2-ol HCl (3-Br-ABPP) represents a bifunctional "chiral hub" in modern medicinal chemistry.[1] Unlike standard phenylpropanolamines (e.g., Norephedrine) where the aryl group is directly attached to the carbinol, 3-Br-ABPP features a methylene spacer (homo-benzylic).[1] This structural nuance imparts metabolic stability against ether cleavage (common in

-blockers) and provides the precise geometry required for hydroxyethylamine (HEA) transition-state isosteres found in aspartyl protease inhibitors (e.g., BACE1, HIV protease).

Furthermore, the 3-bromo substituent serves as a "diversity handle," enabling late-stage functionalization via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate extensive biaryl libraries without rebuilding the chiral core.[1]

Chemical Profile & Structural Logic

Property	Specification
IUPAC Name	1-amino-3-(3-bromophenyl)propan-2-ol hydrochloride
Structure	HCl[1] • H ₂ N-CH ₂ -CH(OH)-CH ₂ -(3-Br-C ₆ H ₄)
Molecular Weight	266.56 g/mol (HCl salt)
Physical State	White to off-white crystalline solid
Solubility	Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM.[1]
Key Motif	Hydroxyethylamine (HEA): A non-cleavable peptide bond mimic.[1]
Diversity Handle	3-Bromo aryl: Ready for Suzuki/Buchwald coupling.[1]

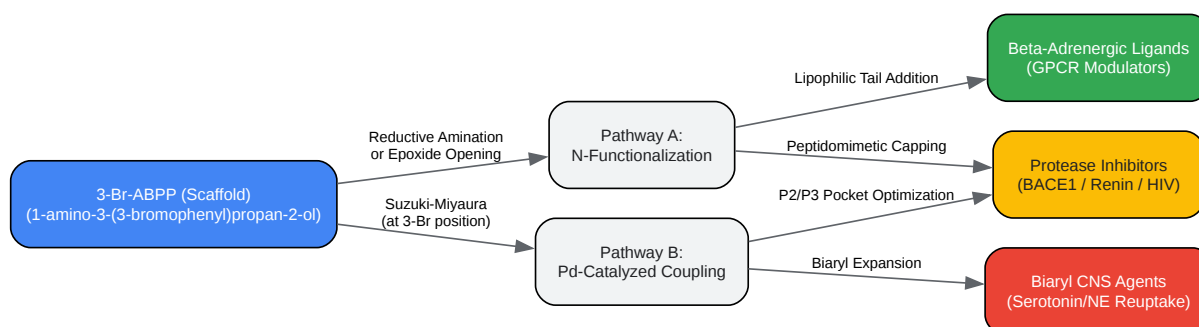
The "Warhead-Handle" Concept

In Fragment-Based Drug Discovery (FBDD), 3-Br-ABPP functions through two distinct domains:

- The Binder (Warhead): The 1-amino-2-hydroxy motif mimics the tetrahedral transition state of peptide hydrolysis, binding tightly to the catalytic aspartates of proteases.[1] In GPCRs (specifically ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted"> -adrenergic), it mimics the catecholamine side chain.
- The Expander (Handle): The meta-bromo group allows the molecule to reach into hydrophobic pockets (S1' or S2' subsites) via cross-coupling, drastically improving potency and selectivity.[1]

Strategic Application: Divergent Library Synthesis

The following diagram illustrates how 3-Br-ABPP serves as a central hub for accessing three distinct therapeutic classes.



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Figure 1: Divergent synthesis pathways starting from the 3-Br-ABPP scaffold.[1]

Detailed Protocol: Parallel Synthesis of Biaryl-Propanolamines

Objective: To generate a library of 10-20 analogs by coupling various aryl boronic acids to the 3-Br-ABPP core while preserving the sensitive amino-alcohol functionality.

Challenge: The free amine and alcohol can poison Palladium catalysts or participate in side reactions.[1] **Solution:** A "Protect-Couple-Deprotect" strategy is robust, but for high-throughput chemistry, we utilize a chemoselective aqueous Suzuki protocol that tolerates free amines.[1]

Reagents & Materials

- Scaffold: 3-Br-ABPP HCl (1.0 equiv)
- Coupling Partners: Diverse Aryl Boronic Acids (1.5 equiv)[1]
- Catalyst: Pd(dppf)Cl₂[1] · DCM (5 mol%) - Selected for robustness in aqueous media.[1]
- Base: Cs₂CO₃ (3.0 equiv)[1]

- Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Workflow

- Preparation of Free Base (In-situ):
 - Dissolve 3-Br-ABPP HCl (0.5 mmol, 133 mg) in 2 mL of Water/Dioxane (1:4).
 - Add Cs₂CO₃ (1.5 mmol, 488 mg). Stir for 5 minutes to neutralize the HCl salt and activate the boronic acid. Note: The solution may turn slightly cloudy.
- Catalyst Addition:
 - Add the Aryl Boronic Acid (0.75 mmol) to the reaction vial.
 - Purge the vial with Nitrogen or Argon for 2 minutes to remove dissolved Oxygen (critical for Pd cycle).[1]
 - Add Pd(dppf)Cl₂ (0.025 mmol, ~20 mg).[1]
 - Seal the vial immediately.[1]
- Reaction:
 - Heat the block to 90°C for 4–12 hours.
 - Monitoring: Check via LC-MS.[1] The Br-starting material (M+H 230/232) should disappear, replaced by the biaryl product mass.[1]
- Work-up (SCX Solid Phase Extraction):
 - Why SCX? Strong Cation Exchange cartridges capture the amine product, allowing non-basic impurities (catalyst ligands, excess boronic acid, de-brominated byproducts) to wash through.
 - Dilute reaction mixture with MeOH (2 mL).
 - Load onto a pre-conditioned SCX-2 cartridge (1 g).[1]

- Wash with MeOH (3 x 5 mL) -> Discard wash (Contains impurities).[1]
- Elute with 2M NH₃ in MeOH (10 mL) -> Collect eluate (Contains Product).
- Isolation:
 - Concentrate the ammonia/methanol fraction under vacuum.[1]
 - Convert to HCl salt by treating with 4M HCl in Dioxane if solid storage is required.[1]

Mechanistic Insight: The Hydroxyethylamine Isostere

The 3-Br-ABPP scaffold is a "Transition State Mimic." [1] In protease inhibition, the enzyme attempts to cleave a peptide bond. The tetrahedral intermediate formed during hydrolysis is unstable. [1]

The 1-amino-2-hydroxy motif of 3-Br-ABPP mimics this intermediate but cannot be cleaved. [1]

Figure 2: Structural logic of the Hydroxyethylamine (HEA) isostere compared to the natural peptide transition state. [1]

Quality Control & Handling

- Hygroscopicity: As an HCl salt, 3-Br-ABPP is moderately hygroscopic. [1] Store at 2-8°C in a desiccator.
- Chirality: The CAS 2639429-82-4 often refers to the racemate unless specified. [1] For asymmetric applications (e.g., BACE1 inhibitors), resolution via chiral HPLC (Chiralpak AD-H column, Hexane/IPA/DEA) or synthesis via the Jacobsen Hydrolytic Kinetic Resolution (HKR) of the precursor epoxide is recommended. [1]
- Stability: The free base is prone to oxidation (N-oxide formation) if left in solution for extended periods. [1] Always store as the HCl salt. [1]

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- Validates the specific use of the target scaffold geometry in drug design.

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Sources

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